1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene
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Overview
Description
1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene is an organic compound with the molecular formula C15H13Br2S2 It is a brominated aromatic compound featuring two bromine atoms and two sulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene typically involves a multi-step process. One common method is the reaction of 4-bromothiophenol with 1,3-dibromopropane under basic conditions to form the intermediate 1-(4-bromophenyl)sulfanylpropane. This intermediate is then reacted with 4-bromobenzenethiol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Coupling: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and sulfanyl groups can influence its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(phenylethynyl)benzene
- 1-Bromo-4-(trifluoromethyl)sulfonylbenzene
- 1-Bromo-4-(pentafluorosulfanyl)benzene
Uniqueness
1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene is unique due to the presence of both bromine and sulfanyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in synthesis and research .
Properties
CAS No. |
897388-39-5 |
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Molecular Formula |
C15H14Br2S2 |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene |
InChI |
InChI=1S/C15H14Br2S2/c1-2-15(18-13-7-3-11(16)4-8-13)19-14-9-5-12(17)6-10-14/h3-10,15H,2H2,1H3 |
InChI Key |
NWQVVGUAEZPVAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(SC1=CC=C(C=C1)Br)SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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